molecular formula C19H24N4O2S B406950 3-Methyl-7-[(3-methylphenyl)methyl]-8-pentylsulfanylpurine-2,6-dione CAS No. 303973-31-1

3-Methyl-7-[(3-methylphenyl)methyl]-8-pentylsulfanylpurine-2,6-dione

Cat. No.: B406950
CAS No.: 303973-31-1
M. Wt: 372.5g/mol
InChI Key: ICZLWRDQUNYILI-UHFFFAOYSA-N
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Description

3-Methyl-7-[(3-methylphenyl)methyl]-8-pentylsulfanylpurine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-[(3-methylphenyl)methyl]-8-pentylsulfanylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of Substituents: The methyl, benzyl, and pentylsulfanyl groups are introduced through alkylation and thiolation reactions. These reactions often require the use of strong bases and specific solvents to achieve high yields.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-[(3-methylphenyl)methyl]-8-pentylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the functional groups.

    Substitution: Compounds with different nucleophilic groups replacing the pentylsulfanyl group.

Scientific Research Applications

3-Methyl-7-[(3-methylphenyl)methyl]-8-pentylsulfanylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Methyl-7-[(3-methylphenyl)methyl]-8-pentylsulfanylpurine-2,6-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa and chocolate.

    Allopurinol: A purine analog used in the treatment of gout.

Uniqueness

3-Methyl-7-[(3-methylphenyl)methyl]-8-pentylsulfanylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives

Properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-pentylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-4-5-6-10-26-19-20-16-15(17(24)21-18(25)22(16)3)23(19)12-14-9-7-8-13(2)11-14/h7-9,11H,4-6,10,12H2,1-3H3,(H,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZLWRDQUNYILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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